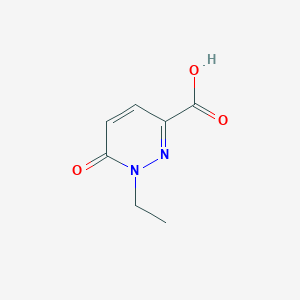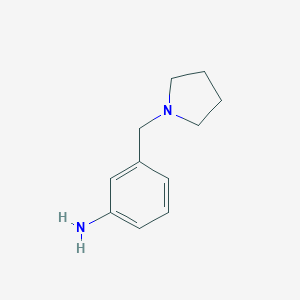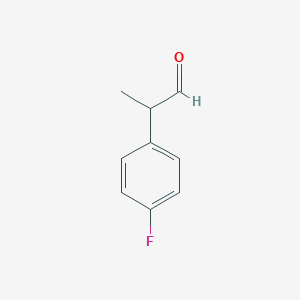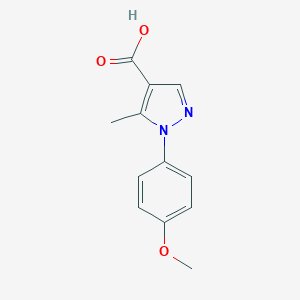
4-Chloro-7-fluoro-6-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical processes. For 4-Chloro-7-fluoro-6-methoxyquinazoline, analogous compounds have been synthesized through processes such as selective nucleophilic attack, substitution, nitration, reduction, and cyclization. For example, compounds with similar structures have been synthesized from methyl 4-hydroxy-3-methoxybenzoate through steps including substitution, nitration, reduction, cyclization, and chlorination, achieving yields up to 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by X-ray crystallography, revealing details such as the crystal system, space group, and molecular stacking. For instance, a related compound showed an orthorhombic system and space group Pbca, with molecules stacked into a three-dimensional structure via weak hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution and halogenation, to introduce functional groups such as chloro, fluoro, and methoxy groups. These reactions are crucial for tailoring the chemical properties of the compound for specific applications. The synthesis of related compounds involves chlorination and methylation steps to introduce these groups, demonstrating the compound's versatility (Li et al., 2011; Rong-dong).
Physical Properties Analysis
The physical properties of 4-Chloro-7-fluoro-6-methoxyquinazoline, such as solubility, melting point, and crystal structure, are determined by its molecular configuration. These properties are essential for understanding the compound's behavior in different environments and applications. Although specific data on this compound were not found, analogous quinazoline derivatives show varying physical properties based on their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups. Quinazoline derivatives exhibit a range of chemical behaviors, from acting as effective inhibitors in biological systems to serving as key intermediates in chemical syntheses. For example, certain quinazoline compounds have shown inhibition effects on cancer cell proliferation, highlighting their potential in medical research (Cai et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cancer Cell Inhibition : A study synthesized a compound closely related to 4-Chloro-7-fluoro-6-methoxyquinazoline, which showed effectiveness as an inhibitor in the proliferation of lung cancer cells (Cai et al., 2019).
Potential in PET Imaging for Tumor Detection : Novel F-18 labeled 4-aminoquinazoline derivatives were synthesized for potential use in PET imaging for tumor detection. These derivatives showed promising results in terms of tumor uptake ratios and clearance from muscle and blood, indicating potential as a PET tumor imaging agent (Chen et al., 2012).
Anti-tumour Activities of Diazole Derivatives : Another study synthesized diazole 4-aminoquinazoline derivatives and evaluated their anti-tumour activities. Some derivatives exhibited high inhibitory activities against PC-3 cancer cells (Liao Wen-j, 2015).
Antimicrobial Studies : Research on fluoroquinolone-based 4-thiazolidinones derived from a similar compound demonstrated significant antifungal and antibacterial activities. These findings suggest potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Apoptosis Inducer and Anticancer Agent : A compound with a structural resemblance to 4-Chloro-7-fluoro-6-methoxyquinazoline was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration, highlighting its potential in cancer therapy (Sirisoma et al., 2009).
Antibacterial Properties : A novel 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This implies potential use in developing new antibacterial agents (Kuramoto et al., 2003).
Chemosensor for Cadmium : A study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, suggesting its application in environmental monitoring and food safety (Prodi et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-7-fluoro-6-methoxyquinazoline are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to determine the biochemical pathways affected by 4-Chloro-7-fluoro-6-methoxyquinazoline . Future studies should focus on identifying these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 4-Chloro-7-fluoro-6-methoxyquinazoline’s action are unknown due to the lack of information about its mode of action and its targets .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 4-Chloro-7-fluoro-6-methoxyquinazoline interacts with its targets and performs its function . .
Eigenschaften
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFCYYAFOCEJSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633402 |
Source


|
| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoro-6-methoxyquinazoline | |
CAS RN |
159768-48-6 |
Source


|
| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)






![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)



